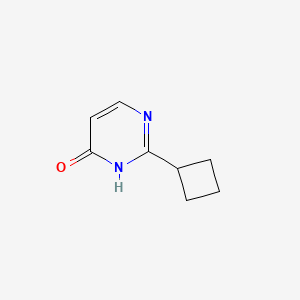

2-Cyclobutylpyrimidin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyclobutyl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c11-7-4-5-9-8(10-7)6-2-1-3-6/h4-6H,1-3H2,(H,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWIVEBVXUQYMTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NC=CC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations of 2 Cyclobutylpyrimidin 4 Ol

Established Synthetic Pathways to 2-Cyclobutylpyrimidin-4-ol

The construction of the 2-Cyclobutylpyrimidin-4-ol framework can be achieved through several established synthetic strategies, primarily involving the formation of the pyrimidine (B1678525) ring through cyclocondensation reactions.

Cyclocondensation Approaches for 4-Pyrimidinol Ring Formation

The most classical and widely employed method for the synthesis of pyrimidin-4-ols is the cyclocondensation reaction. This approach typically involves the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine. In the context of 2-Cyclobutylpyrimidin-4-ol, this would involve the condensation of cyclobutanecarboxamidine (B1598666) with a suitable β-keto ester, such as ethyl acetoacetate (B1235776).

A closely related and well-documented procedure is the synthesis of 2-alkyl or 2-cycloalkyl-4-methyl-6-hydroxypyrimidines. One patented method describes the reaction of an alkyl imidate ester with diketene (B1670635) to form an oxazinone intermediate. This intermediate is then reacted with gaseous ammonia (B1221849) to yield the desired 2-substituted-6-hydroxypyrimidine. This pathway highlights a versatile route to pyrimidinols where the 2-substituent, in this case, a cyclobutyl group, is introduced via the imidate ester.

Another established cyclocondensation strategy involves the reaction of a non-cyclic 3-amino-2-unsaturated carboxylate with a carboxylic acid amide in the presence of a base. This method offers a convergent approach to the pyrimidine ring system. For the synthesis of 2-Cyclobutylpyrimidin-4-ol, cyclobutanecarboxamide (B75595) could be reacted with a suitable 3-aminocrotonate derivative.

A direct and analogous preparation has been reported for the synthesis of 2-amino-6-cyclopropylpyrimidin-4-ol, where guanidine (B92328) carbonate is condensed with methyl 3-cyclopropyl-3-oxopropionate. chemicalbook.com By analogy, the reaction of cyclobutanecarboxamidine with ethyl acetoacetate would be expected to yield 2-cyclobutyl-6-methylpyrimidin-4-ol, a close derivative of the target compound. The general reaction scheme is presented below:

| Reactant 1 | Reactant 2 | Product | Reference |

| Cyclobutanecarboxamidine | Ethyl Acetoacetate | 2-Cyclobutyl-6-methylpyrimidin-4-ol | Analogous to chemicalbook.com |

| Guanidine Carbonate | Methyl 3-cyclopropyl-3-oxopropionate | 2-Amino-6-cyclopropylpyrimidin-4-ol | chemicalbook.com |

Strategies for Cyclobutyl Group Introduction into Pyrimidine Systems

The introduction of the cyclobutyl group is a critical step in the synthesis of the target molecule. This can be achieved either by starting with a cyclobutyl-containing building block or by forming the pyrimidine ring with a precursor that allows for the subsequent introduction of the cyclobutyl moiety.

Research on related compounds has demonstrated the synthesis of ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate. In this multi-step synthesis, the cyclobutyl group is present from the outset in the form of 1-(benzyloxycarbonylamino)cyclobutane-1-carboxylic acid. This highlights a strategy where a functionalized cyclobutane (B1203170) derivative is a key starting material.

Furthermore, the synthesis of cyclobutane-containing imidazo[4,5-c]quinoline derivatives has been reported, where a 2-cyclobutyl-1H-imidazo[4,5-c]quinolin-1-yl moiety is constructed. google.com While the core heterocyclic system is different, the synthetic principles for incorporating a cyclobutyl group onto a nitrogen-containing aromatic ring are relevant.

Multi-component Reaction Schemes for Pyrimidine Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. The Biginelli reaction is a classic example of a three-component reaction used to synthesize dihydropyrimidinones, which can be subsequently oxidized to pyrimidines. While a specific Biginelli-type reaction for 2-Cyclobutylpyrimidin-4-ol is not explicitly documented, the general strategy is applicable. It would involve the one-pot reaction of cyclobutanecarboxaldehyde, a urea (B33335) or thiourea (B124793) derivative, and a β-keto ester.

More advanced MCRs for pyrimidine synthesis have been developed, some of which are catalyzed by transition metals. These reactions often allow for a broader substrate scope and milder reaction conditions.

Advanced Synthetic Techniques Applicable to 2-Cyclobutylpyrimidin-4-ol

Modern synthetic chemistry offers a range of advanced techniques that can be applied to the synthesis and functionalization of 2-Cyclobutylpyrimidin-4-ol, including metal-catalyzed reactions and green chemistry protocols.

Metal-Catalyzed Coupling Reactions for Functionalization

Once the 2-Cyclobutylpyrimidin-4-ol core is synthesized, its further functionalization can be achieved through various metal-catalyzed cross-coupling reactions. The hydroxyl group at the 4-position can be converted to a triflate or a halide, which can then participate in reactions like Suzuki, Stille, or Buchwald-Hartwig couplings to introduce a variety of substituents at this position.

Furthermore, direct C-H functionalization of the pyrimidine ring is a powerful tool. Transition metal-catalyzed C-H activation can allow for the introduction of functional groups at specific positions on the pyrimidine ring without the need for pre-functionalized substrates. While challenging, this approach offers a highly efficient way to create a library of derivatives from the parent 2-Cyclobutylpyrimidin-4-ol.

Green Chemistry Protocols in 2-Cyclobutylpyrimidin-4-ol Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact. For the synthesis of 2-Cyclobutylpyrimidin-4-ol, several green approaches can be considered.

The use of microwave irradiation can significantly accelerate cyclocondensation reactions, often leading to higher yields and cleaner products in shorter reaction times. Ultrasound-assisted synthesis is another energy-efficient technique that can promote the formation of the pyrimidine ring.

Solvent-free or solid-state reactions are also attractive green alternatives. Grinding the reactants together, sometimes with a catalytic amount of a solid acid or base, can lead to the formation of the desired product without the need for bulk solvents. The use of water as a solvent is also a key aspect of green chemistry, and some pyrimidine syntheses have been successfully performed in aqueous media.

| Green Chemistry Technique | Potential Application in 2-Cyclobutylpyrimidin-4-ol Synthesis |

| Microwave Irradiation | Acceleration of the cyclocondensation of cyclobutanecarboxamidine and a β-keto ester. |

| Ultrasound-Assisted Synthesis | Promotion of the pyrimidine ring formation under milder conditions. |

| Solvent-Free Reaction | Solid-state grinding of reactants to form the pyrimidine core. |

| Aqueous Media | Performing the cyclocondensation reaction in water to reduce organic solvent waste. |

Microwave-Assisted and Ultrasound-Promoted Syntheses of Pyrimidinols

Microwave irradiation facilitates rapid and uniform heating of the reaction mixture, often leading to a significant reduction in reaction times from hours to minutes. researchgate.nettaylorfrancis.com This technique has been successfully employed in the synthesis of various substituted pyrimidines and other heterocyclic systems. jetir.orgmdpi.com For instance, the Biginelli reaction, a classic method for synthesizing dihydropyrimidinones, has been shown to be significantly more efficient under microwave irradiation, with yields increasing from 15-25% with conventional heating to 89-98%. A similar enhancement could be anticipated for the synthesis of 2-Cyclobutylpyrimidin-4-ol.

Ultrasound irradiation promotes chemical reactions through acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates and yields. nih.gov The ultrasound-promoted synthesis of 4-pyrimidinols from β-keto esters and amidines has been reported to be highly efficient, proceeding in high yields under ambient conditions. nih.gov This methodology could potentially be adapted for the synthesis of 2-Cyclobutylpyrimidin-4-ol, offering a greener and more efficient alternative to traditional methods.

Table 1: Comparison of Conventional and Advanced Synthesis Methods for Pyrimidinol Analogs

| Method | Typical Reaction Time | Typical Yield | Key Advantages |

| Conventional Heating | Several hours to days | Moderate to Good | Well-established |

| Microwave-Assisted | Minutes | Good to Excellent | Rapid, energy-efficient, higher yields |

| Ultrasound-Promoted | Minutes to hours | Good to Excellent | Milder conditions, improved yields |

This table presents generalized data for the synthesis of pyrimidinol analogs and is intended to be representative. Specific results for 2-Cyclobutylpyrimidin-4-ol may vary.

Derivatization and Functionalization Strategies for the 2-Cyclobutylpyrimidin-4-ol Core

The functionalization of the 2-Cyclobutylpyrimidin-4-ol core is crucial for modulating its physicochemical properties and exploring its potential applications. Derivatization can be targeted at either the pyrimidine ring or the cyclobutyl moiety.

Chemical Modifications at the Pyrimidine Ring Positions

The pyrimidine ring offers several positions for chemical modification. The hydroxyl group at the C4 position can be a versatile handle for various transformations. For instance, it can be converted to a chloro group using reagents like phosphorus oxychloride, which can then be subjected to nucleophilic substitution reactions to introduce a wide range of functionalities, including amines, ethers, and thioethers. A one-step synthesis of 2-chloropyrimidin-4-ol derivatives using thiophosgene (B130339) has also been reported, offering a high-yielding route to these valuable intermediates. researchgate.netfigshare.comnih.gov

The nitrogen atoms within the pyrimidine ring can also be targeted for alkylation or arylation. Furthermore, C-H activation strategies could potentially be employed to introduce substituents at the C5 or C6 positions of the pyrimidine ring, although this would require careful optimization to achieve regioselectivity.

Transformations Involving the Cyclobutyl Moiety

The cyclobutane ring, while generally stable, can undergo specific transformations. Ring-opening reactions of cyclobutylanilines under photoredox catalysis have been reported, suggesting that the cyclobutyl group attached to the pyrimidine ring might be susceptible to similar transformations under specific conditions. uark.edu This could provide a pathway to novel, ring-opened derivatives. Additionally, C-C bond activation of strained ring systems is an emerging area of research, and it is conceivable that under transition metal catalysis, the cyclobutane ring could be functionalized or rearranged. bris.ac.uk

Table 2: Potential Functionalization Reactions of 2-Cyclobutylpyrimidin-4-ol

| Reaction Type | Reagent/Condition | Potential Product |

| O-Chlorination | POCl₃ or Thiophosgene | 4-Chloro-2-cyclobutylpyrimidine |

| Nucleophilic Substitution | Amines, Alcohols, Thiols | 4-Amino/Alkoxy/Thio-2-cyclobutylpyrimidines |

| N-Alkylation | Alkyl halides, Base | N-Alkyl-2-cyclobutylpyrimidin-4-one |

| C-H Activation | Transition metal catalyst | C5/C6-substituted derivatives |

| Ring-Opening | Photoredox catalysis | Ring-opened pyrimidine derivatives |

This table outlines potential reactions based on the general reactivity of pyrimidinols and cyclobutane systems. Specific outcomes for 2-Cyclobutylpyrimidin-4-ol would require experimental validation.

Ligand Design Elements for 2-Cyclobutylpyrimidin-4-ol Derivatives

Coordination compounds play a vital role in catalysis and materials science. libretexts.org The nitrogen atoms of the pyrimidine ring and the oxygen atom of the hydroxyl group in 2-Cyclobutylpyrimidin-4-ol and its derivatives present potential coordination sites for metal ions. uci.edu The design of ligands based on this scaffold could lead to the development of novel catalysts and functional materials.

The bidentate nature of the pyrimidinol core, with potential N,O-chelation, could be exploited to form stable metal complexes. rsc.org The steric bulk of the cyclobutyl group could influence the coordination geometry and the catalytic activity of the resulting metal complexes. By introducing additional donor atoms through derivatization of the pyrimidine ring or the cyclobutyl moiety, polydentate ligands with tailored properties could be synthesized. nih.gov For example, introducing a pyridyl or other heterocyclic group could create a tridentate or tetradentate ligand capable of forming highly stable complexes with a variety of transition metals. The catalytic applications of such complexes could range from cross-coupling reactions to oxidation catalysis. rsc.org

Tautomeric Equilibria and Isomerism in 2 Cyclobutylpyrimidin 4 Ol

Keto-Enol Tautomerism of the 4-Hydroxypyrimidine (B43898) Moiety

The 4-hydroxypyrimidine ring system of 2-cyclobutylpyrimidin-4-ol is subject to keto-enol tautomerism, a common form of prototropic tautomerism. This results in an equilibrium between the aromatic hydroxy (enol) form and non-aromatic oxo (keto) forms.

The principal tautomers of 2-cyclobutylpyrimidin-4-ol are the enol form (2-cyclobutylpyrimidin-4-ol) and two keto forms: 2-cyclobutylpyrimidin-4(1H)-one and 2-cyclobutylpyrimidin-4(3H)-one. In these keto forms, a proton has migrated from the hydroxyl group to one of the ring nitrogen atoms. The pyrimidin-4(1H)-one and pyrimidin-4(3H)-one tautomers are structural isomers where the proton resides on the N1 and N3 positions of the pyrimidine (B1678525) ring, respectively. nih.gov Generally, in heterocyclic systems like pyrimidine, the keto forms are often more stable than the enol form, a preference that can be influenced by factors such as aromaticity and intermolecular interactions. researchgate.net

The equilibrium between these tautomers is dynamic, and the predominant form can be influenced by the surrounding environment, including the solvent and physical state (solution or solid). researchgate.net For instance, in many pyridin-4-ol derivatives, the pyridone (keto) form is favored, especially in the solid state and in solution, due to factors like intermolecular hydrogen bonding. researchgate.net

The nature of substituents on the pyrimidine ring can significantly impact the position of the tautomeric equilibrium. The electronic properties of the substituent, whether electron-donating or electron-withdrawing, can alter the relative stabilities of the tautomeric forms. semanticscholar.org For instance, studies on substituted 2-hydroxypyridines have shown that the electronic effect of a substituent, primarily its inductive character, can affect the acidity of the O-H bond and consequently influence the tautomeric equilibrium. semanticscholar.org

Spectroscopic Characterization of Tautomeric Forms

The distinct structural features of the different tautomers of 2-cyclobutylpyrimidin-4-ol allow for their characterization and discrimination using various spectroscopic techniques.

NMR spectroscopy is a powerful tool for investigating tautomeric equilibria. researchgate.net The chemical shifts of protons and carbons are highly sensitive to their local electronic environment, which differs significantly between the keto and enol forms. For example, the presence of distinct signals for the tautomers under slow exchange conditions can allow for their individual characterization. researchgate.net In cases of rapid interconversion, a single, averaged set of signals may be observed.

In studies of related pyrimidine and pyridine (B92270) derivatives, ¹H and ¹³C NMR have been employed to identify the predominant tautomeric form in solution. semanticscholar.orgnih.gov For instance, the ¹³C NMR spectrum of a compound existing in a keto-enol equilibrium might show distinct signals for the ketonic carbon and the enolic carbon, providing direct evidence for the presence of both tautomers. mdpi.com However, in some cases, NMR data alone may not be sufficient to definitively distinguish between the tautomers, especially in solvents where one form is overwhelmingly favored. semanticscholar.org

Table 1: Representative Spectroscopic Data for Discriminating Tautomeric Forms

| Spectroscopic Technique | Tautomeric Form | Characteristic Signal/Feature |

| NMR | Keto (Pyrimidinone) | Appearance of a ketonic carbon signal in ¹³C NMR (e.g., δ ~204.5 ppm in a related system). mdpi.com |

| Enol (Hydroxypyrimidine) | Appearance of an enolic carbon signal in ¹³C NMR (e.g., δ ~155.5 ppm in a related system). mdpi.com | |

| FT-IR | Keto (Pyrimidinone) | Characteristic C=O stretching vibration. nih.gov |

| Enol (Hydroxypyrimidine) | Characteristic O-H stretching vibration. nih.gov |

Note: The chemical shifts provided are from a related heterocyclic system and serve as an illustrative example. mdpi.com

Fourier-Transform Infrared (FT-IR) spectroscopy is another valuable technique for distinguishing between tautomers by identifying their characteristic functional groups. nih.gov The enol form (2-cyclobutylpyrimidin-4-ol) will exhibit a characteristic stretching vibration for the O-H group. Conversely, the keto forms (pyrimidin-4(1H)-one and pyrimidin-4(3H)-one) will show a distinct stretching vibration for the C=O (carbonyl) group. nih.gov The presence and relative intensities of these bands can provide qualitative and sometimes quantitative information about the tautomeric equilibrium.

Studies on similar pyrimidine derivatives have successfully used FT-IR to identify and differentiate between tautomers. nih.govjournals.co.za For example, in the analysis of gemcitabine, a pyrimidine analogue, the distinct IR peaks for the amino and imino groups, along with shifts in the C=O peak, served as "spectroscopic fingerprints" to identify different tautomers. nih.gov

Environmental and Solvation Effects on Tautomeric Control

The position of the tautomeric equilibrium of 2-cyclobutylpyrimidin-4-ol is not static and can be significantly influenced by its immediate environment, particularly the solvent. The polarity and hydrogen-bonding capability of the solvent can selectively stabilize one tautomer over another.

In general, polar solvents tend to favor the more polar tautomer. For many keto-enol systems, the keto form is more polar and is therefore stabilized in polar solvents. researchgate.netmdpi.com For instance, studies on related ureidopyrimidinone systems have shown that polar solvents like dimethyl sulfoxide (B87167) (DMSO) can favor the monomeric keto form by disrupting intermolecular hydrogen bonding that might otherwise stabilize a dimeric enol form. researchgate.net Conversely, non-polar solvents may favor the less polar enol form. mdpi.com

The ability of a solvent to act as a hydrogen bond donor or acceptor is also crucial. Protic solvents can form hydrogen bonds with both the keto and enol forms, but the relative strength of these interactions can shift the equilibrium. For example, water, a highly polar and protic solvent, has been shown to solvate and stabilize the zwitterionic (keto) form of 3-hydroxypyridine. elsevierpure.com Computational studies have also highlighted the role of water in shifting the tautomeric equilibrium of 2-hydroxypyridine (B17775) towards the oxo (keto) form. researchgate.net

The effect of solvent on the tautomeric equilibrium of substituted 2-hydroxypyridines has been investigated in a range of solvents, including polar, apolar, protic, and aprotic ones, demonstrating the significant role of the medium in determining the predominant tautomeric form. semanticscholar.org

Spectroscopic and Structural Elucidation of 2 Cyclobutylpyrimidin 4 Ol and Its Derivatives

Advanced Spectroscopic Techniques for Molecular Structure Confirmation

Spectroscopic methods provide invaluable information regarding the elemental composition, connectivity, and functional groups present in a molecule.

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, it is possible to deduce a unique molecular formula. For 2-Cyclobutylpyrimidin-4-ol, with a nominal mass of 150, HRMS can distinguish its molecular formula, C₈H₁₀N₂O, from other potential isobaric compounds.

In a typical analysis using electrospray ionization (ESI) in positive ion mode, the protonated molecule [M+H]⁺ would be observed. The high resolving power of modern mass spectrometers, such as time-of-flight (TOF) or Orbitrap analyzers, allows for the experimental determination of the m/z value with an error of less than 5 ppm, providing strong evidence for the elemental formula.

Table 1: Theoretical and Expected HRMS Data for 2-Cyclobutylpyrimidin-4-ol

| Species | Molecular Formula | Calculated m/z | Expected m/z (with <5 ppm error) |

| [M+H]⁺ | C₈H₁₁N₂O⁺ | 151.0866 | 151.0866 ± 0.0008 |

Data is theoretical and representative of expected results.

Further fragmentation analysis in tandem mass spectrometry (MS/MS) experiments can provide structural insights. The fragmentation of the pyrimidine (B1678525) ring and the loss of the cyclobutyl group would yield characteristic daughter ions, further confirming the proposed structure. The mass spectra of pyrimidine derivatives often show complex fragmentation patterns that aid in their identification acs.orgacs.org.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide information about the chemical environment of individual atoms, multi-dimensional NMR experiments are crucial for establishing the connectivity between atoms. For 2-Cyclobutylpyrimidin-4-ol, a suite of 2D NMR experiments would be employed.

¹H-¹H Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings within the same spin system. For 2-Cyclobutylpyrimidin-4-ol, COSY would show correlations between the protons on the cyclobutyl ring and between the adjacent protons on the pyrimidine ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon and proton atoms. This allows for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.

Heteronuclear Multiple Bond Correlation (HMBC): This long-range correlation experiment shows couplings between protons and carbons that are two or three bonds apart. HMBC is critical for establishing the connectivity between the cyclobutyl substituent and the pyrimidine ring, for instance, by observing a correlation between the cyclobutyl methine proton and the C2 and C4 carbons of the pyrimidine ring.

The tautomeric equilibrium between the -ol and -one forms of the pyrimidin-4-ol ring can also be investigated using NMR, as the chemical shifts of the ring protons and carbons are sensitive to the predominant tautomer in a given solvent researchgate.net.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-Cyclobutylpyrimidin-4-ol

| Atom Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations |

| Pyrimidine H-5 | 6.2 - 6.5 | 110 - 115 | C4, C6 |

| Pyrimidine H-6 | 7.8 - 8.1 | 155 - 160 | C2, C4, C5 |

| Cyclobutyl CH | 3.0 - 3.4 | 40 - 45 | C2 (pyrimidine), Cyclobutyl CH₂ |

| Cyclobutyl CH₂ | 1.8 - 2.4 | 25 - 30 | Cyclobutyl CH, other Cyclobutyl CH₂ |

| Cyclobutyl CH₂ | 1.7 - 2.1 | 18 - 22 | Cyclobutyl CH, other Cyclobutyl CH₂ |

| Pyrimidine C2 | - | 165 - 170 | Pyrimidine H-6, Cyclobutyl CH |

| Pyrimidine C4 | - | 168 - 173 | Pyrimidine H-5, Pyrimidine H-6 |

| Pyrimidine C5 | - | 110 - 115 | Pyrimidine H-6 |

| Pyrimidine C6 | - | 155 - 160 | Pyrimidine H-5 |

Predicted values are based on known data for similar pyrimidine and cyclobutyl structures. Actual values may vary based on solvent and other experimental conditions.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of 2-Cyclobutylpyrimidin-4-ol is expected to show characteristic absorption bands for the various bonds present.

The tautomerism between the 4-hydroxy and 4-oxo forms is a key feature that can be studied by FTIR. The presence of a broad absorption band in the 3200-2500 cm⁻¹ range would indicate O-H stretching of the hydroxyl group, often involved in hydrogen bonding. A strong absorption band around 1650-1700 cm⁻¹ would be indicative of the C=O stretching of the pyrimidinone tautomer. The C=N and C=C stretching vibrations within the pyrimidine ring typically appear in the 1600-1450 cm⁻¹ region. The C-H stretching vibrations of the cyclobutyl group would be observed around 2950-2850 cm⁻¹.

Table 3: Characteristic FTIR Absorption Bands for 2-Cyclobutylpyrimidin-4-ol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 2500 | Broad, Medium | O-H stretch (hydrogen-bonded) |

| 2950 - 2850 | Medium to Strong | C-H stretch (aliphatic) |

| 1650 - 1700 | Strong | C=O stretch (pyrimidinone tautomer) |

| 1600 - 1450 | Medium to Strong | C=N and C=C stretch (pyrimidine ring) |

| 1350 - 1400 | Medium | C-N stretch |

Data is representative and based on characteristic functional group frequencies. nih.govnih.gov

X-ray Crystallography for Solid-State Structural Analysis

While spectroscopic methods provide information about the molecule in solution or as a bulk sample, single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice. Although a specific crystal structure for 2-Cyclobutylpyrimidin-4-ol is not publicly available, analysis of related pyrimidine derivatives provides a strong basis for predicting its solid-state characteristics. mdpi.comresearchgate.net

X-ray crystallography provides highly accurate measurements of bond lengths and angles. For the pyrimidine ring in related structures, the C-N bond lengths are typically in the range of 1.33-1.35 Å, while the C-C bonds are around 1.37-1.42 Å, reflecting the aromatic character of the ring. The bond angles within the six-membered ring are close to 120°, with some deviation due to the presence of the nitrogen heteroatoms. The geometry of the cyclobutyl ring would also be determined, typically exhibiting a puckered conformation.

Table 4: Expected Bond Lengths and Angles for 2-Cyclobutylpyrimidin-4-ol from X-ray Crystallography

| Bond/Angle | Expected Value |

| Bond Lengths (Å) | |

| C2-N1 | 1.34 ± 0.02 |

| N1-C6 | 1.37 ± 0.02 |

| C6-C5 | 1.38 ± 0.02 |

| C5-C4 | 1.42 ± 0.02 |

| C4-N3 | 1.36 ± 0.02 |

| N3-C2 | 1.33 ± 0.02 |

| C2-C(cyclobutyl) | 1.50 ± 0.03 |

| C4=O | 1.24 ± 0.02 |

| **Bond Angles (°) ** | |

| N1-C2-N3 | 127 ± 3 |

| C2-N3-C4 | 115 ± 3 |

| N3-C4-C5 | 122 ± 3 |

| C4-C5-C6 | 118 ± 3 |

| C5-C6-N1 | 120 ± 3 |

| C6-N1-C2 | 118 ± 3 |

Values are based on data from similar pyrimidine derivatives and are subject to variations based on the specific crystal packing and intermolecular interactions. researchgate.netresearchgate.net

Chiroptical Spectroscopy for Enantiomeric Purity (if applicable to chiral derivatives)

The principles of chiroptical spectroscopy are fundamental to establishing the enantiomeric purity of chiral molecules. For derivatives of 2-cyclobutylpyrimidin-4-ol that possess chirality—for instance, through the introduction of a chiral center on the cyclobutyl ring or another part of the molecule—these techniques would be indispensable for stereochemical characterization. While specific studies on the chiroptical properties of chiral 2-cyclobutylpyrimidin-4-ol derivatives are not extensively documented in publicly available literature, the applicability and methodology of such analyses are well-established for related chiral pyrimidine compounds.

Chirality in a derivative of 2-cyclobutylpyrimidin-4-ol would render the molecule optically active, meaning its enantiomers would rotate the plane of polarized light in equal but opposite directions. Chiroptical techniques measure this differential interaction with polarized light, allowing for both qualitative and quantitative assessment of the enantiomeric composition of a sample. The primary methods for such analysis are Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD).

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique that measures the difference in absorption between left- and right-circularly polarized light by a chiral molecule. mdpi.com Non-racemic mixtures of chiral compounds will produce a characteristic CD spectrum with positive or negative peaks (Cotton effects) at specific wavelengths corresponding to their electronic transitions. The intensity of a CD signal is directly proportional to the concentration and the enantiomeric excess (e.e.) of the sample.

For a hypothetical chiral derivative of 2-cyclobutylpyrimidin-4-ol, a CD spectrum would be obtained by scanning the sample with circularly polarized light across a range of UV-Vis wavelengths. The resulting spectrum for one enantiomer would be a mirror image of the spectrum for its opposing enantiomer. By comparing the CD spectrum of an unknown sample to that of a pure enantiomeric standard, one can determine not only the absolute configuration but also the enantiomeric purity. Research on complex chiral pyrimidine-containing macrocycles has successfully used CD spectra to correlate with absolute configurations determined by X-ray crystallography. acs.org

Determination of Enantiomeric Purity

The enantiomeric excess (e.e.) of a sample can be calculated from the observed CD signal using the following relationship:

e.e. (%) = ([θ]obs / [θ]max) * 100

where [θ]obs is the observed molar ellipticity of the sample and [θ]max is the molar ellipticity of the pure enantiomer.

In the absence of a pure enantiomeric standard, chiral chromatography, particularly high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP), is the definitive method for determining enantiomeric purity. wikipedia.org This technique physically separates the enantiomers, allowing for their direct quantification. Once separated, the pure enantiomers can be collected and subjected to CD spectroscopy to establish their characteristic spectra for future reference. The synthesis of various chiral pyrimidines bearing a stereogenic center has been reported, establishing a precedent for the creation of such molecules that would then require this type of analysis. nih.gov

Hypothetical Research Findings for a Chiral Derivative

While no specific experimental data for a chiral derivative of 2-cyclobutylpyrimidin-4-ol is available, the table below illustrates the type of data that would be generated in a study aimed at determining enantiomeric purity. The data is hypothetical and serves to represent the expected findings from a chiroptical analysis.

Table 1: Hypothetical Chiroptical Data for Enantiomers of a Chiral 2-Cyclobutylpyrimidin-4-ol Derivative

| Property | (+)-Enantiomer | (-)-Enantiomer | Racemic Mixture |

| Specific Rotation ([α]D) | +25.5° | -25.5° | 0° |

| HPLC Retention Time (Chiral Column) | 12.3 min | 15.8 min | 12.3 min & 15.8 min |

| Major CD Peak (λmax) | 265 nm (Positive) | 265 nm (Negative) | No Signal |

| Molar Ellipticity ([θ] at λmax) | +1.5 x 104 deg·cm2/dmol | -1.5 x 104 deg·cm2/dmol | 0 |

| Enantiomeric Excess (e.e.) | >99% (as standard) | >99% (as standard) | 0% |

This table demonstrates how a combination of polarimetry, chiral HPLC, and CD spectroscopy would provide a comprehensive picture of the stereochemical identity and purity of a chiral derivative of 2-cyclobutylpyrimidin-4-ol.

Computational Chemistry and Theoretical Modeling of 2 Cyclobutylpyrimidin 4 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

DFT is a workhorse of computational chemistry, balancing accuracy with computational cost. A typical DFT study on 2-Cyclobutylpyrimidin-4-ol would involve calculating properties such as the molecule's optimized geometry, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potential surface. This data would be invaluable for predicting its reactivity and stability.

Table 1: Hypothetical DFT-Calculated Properties for 2-Cyclobutylpyrimidin-4-ol

| Property | Hypothetical Value | Significance |

| HOMO Energy | (Not Available) | Relates to the ability to donate electrons. |

| LUMO Energy | (Not Available) | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | (Not Available) | Indicator of chemical reactivity and stability. |

| Dipole Moment | (Not Available) | Indicates the molecule's overall polarity. |

Note: The table above is for illustrative purposes only. No published data is available.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are based on first principles without empirical parameters. They provide higher accuracy than DFT for electronic properties but at a much greater computational expense. These methods would be used to benchmark DFT results and to obtain highly reliable energetic data for different conformations of 2-Cyclobutylpyrimidin-4-ol.

The cyclobutyl group of 2-Cyclobutylpyrimidin-4-ol is not planar and can adopt different puckered conformations. Furthermore, rotation around the bond connecting the cyclobutyl ring to the pyrimidine (B1678525) ring can lead to different rotational isomers (rotamers). A conformational analysis would involve systematically exploring these degrees of freedom to identify the low-energy conformations and the energy barriers between them, resulting in a potential energy surface. This information is critical for understanding which shapes the molecule is likely to adopt.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations would provide a dynamic view of 2-Cyclobutylpyrimidin-4-ol's behavior over time, typically in a simulated solvent environment. By solving Newton's equations of motion for the atoms of the molecule, MD simulations can explore the conformational landscape and reveal how the molecule flexes, bends, and interacts with its surroundings. This would complement the static picture from quantum chemical calculations.

In Silico Approaches for Predicting Molecular Interactions and Reactivity

These computational techniques use the structural and electronic information of a molecule to predict its interactions with other molecules, particularly biological macromolecules.

Molecular docking is a computational procedure that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a small molecule like 2-Cyclobutylpyrimidin-4-ol might bind to the active site of a target protein. This requires a 3D structure of the target protein. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on their predicted binding affinity.

Table 2: Hypothetical Molecular Docking Results for 2-Cyclobutylpyrimidin-4-ol with a Kinase Target

| Parameter | Hypothetical Value | Description |

| Binding Affinity (kcal/mol) | (Not Available) | An estimation of the strength of the binding interaction. |

| Key Interacting Residues | (Not Available) | Amino acids in the protein's active site forming hydrogen bonds, hydrophobic interactions, etc. |

| Predicted Pose | (Not Available) | The 3D orientation and conformation of the ligand in the binding site. |

Note: The table above is for illustrative purposes only. No published data is available.

Binding Energy Calculations (e.g., MM/GBSA)

Binding energy calculations are crucial in computational drug discovery for estimating the affinity of a ligand for its target protein. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular approach for calculating the binding free energy of a ligand to a macromolecule. nih.govrsc.org This method combines the molecular mechanics energies of the components with a continuum solvation model to estimate the free energy of binding.

The MM/GBSA calculation for a hypothetical complex of 2-cyclobutylpyrimidin-4-ol with a target protein would involve several energy terms:

ΔE_gas (Gas-phase energy): This includes the internal energy of the ligand and protein (bond, angle, and dihedral energies) and the intermolecular van der Waals and electrostatic interactions between the ligand and the protein.

ΔG_solv (Solvation free energy): This term is further divided into polar and nonpolar contributions. The polar solvation energy is calculated using the Generalized Born (GB) model, which approximates the electrostatic contribution of the solvent. The nonpolar solvation energy is typically estimated from the solvent-accessible surface area (SASA).

The binding free energy (ΔG_bind) is then calculated as:

ΔG_bind = ΔE_gas + ΔG_solv - TΔS

where TΔS represents the change in conformational entropy upon binding, which is often computationally expensive to calculate and sometimes omitted in comparative studies.

In studies of other pyrimidine derivatives, MM/GBSA has been effectively used to rank potential inhibitors and understand the key interactions driving binding. For instance, in the investigation of pyrimidine derivatives as Epidermal Growth Factor Receptor (EGFR) inhibitors, MM/GBSA analysis revealed that a designed compound exhibited a favorable binding free energy (dG = -68.59 kcal/mol), indicating strong affinity for the receptor. researchgate.net Similarly, for quinoline-linked pyrimidine derivatives targeting COX-1, MM/GBSA calculations provided insights into their binding modes. researchgate.net

For 2-cyclobutylpyrimidin-4-ol, a hypothetical MM/GBSA study could be performed on a relevant biological target. The results would be presented in a table detailing the individual energy components, as illustrated below with hypothetical data.

Table 1: Hypothetical MM/GBSA Binding Energy Calculation for 2-Cyclobutylpyrimidin-4-ol

| Energy Component | Value (kcal/mol) |

|---|---|

| ΔE_vdW (van der Waals) | -45.5 |

| ΔE_elec (Electrostatic) | -20.3 |

| ΔE_gas (Total Gas-phase) | -65.8 |

| ΔG_solv_GB (Polar Solvation) | 30.1 |

| ΔG_solv_SA (Nonpolar Solvation) | -4.7 |

| ΔG_solv (Total Solvation) | 25.4 |

| ΔG_bind (Binding Free Energy) | -40.4 |

Note: The values in this table are hypothetical and for illustrative purposes only.

Pharmacophore Modeling and Lead Compound Design (theoretical aspects only)

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model does not represent a real molecule but rather an abstract concept that embodies the common features of a set of active compounds.

The key features of a pharmacophore model include:

Hydrogen bond acceptors (HBA)

Hydrogen bond donors (HBD)

Hydrophobic regions (HY)

Aromatic rings (AR)

Positive and negative ionizable groups

For 2-cyclobutylpyrimidin-4-ol, a theoretical pharmacophore model could be developed based on its structural characteristics and potential interactions with a target. The pyrimidin-4-ol core can act as both a hydrogen bond donor (from the hydroxyl group) and acceptor (from the nitrogen atoms and the carbonyl-like oxygen). The cyclobutyl group provides a distinct hydrophobic feature.

The process of pharmacophore-based lead compound design for a target of interest for 2-cyclobutylpyrimidin-4-ol would theoretically involve:

Feature Identification: Defining the key pharmacophoric features of 2-cyclobutylpyrimidin-4-ol.

Model Generation: Creating a 3D arrangement of these features. In studies of other pyrimidine-based inhibitors, such as those for BCR-ABL tyrosine kinase, pharmacophore models have been successfully developed, often comprising features like hydrophobic groups, hydrogen bond donors, and aromatic rings. nih.gov

Database Screening: Using the generated pharmacophore model to search large chemical databases for other molecules that match the defined features and spatial constraints.

Hit Optimization: The identified hits can then be further optimized to improve their binding affinity and other pharmacological properties, potentially leading to the design of novel and more potent lead compounds.

Table 2: Theoretical Pharmacophoric Features of 2-Cyclobutylpyrimidin-4-ol

| Pharmacophoric Feature | Potential Location on Molecule |

|---|---|

| Hydrogen Bond Acceptor | Pyrimidine nitrogen atoms, hydroxyl oxygen |

| Hydrogen Bond Donor | Hydroxyl group |

| Hydrophobic Region | Cyclobutyl ring |

Theoretical Studies on Reaction Mechanisms and Transition States

Computational quantum chemistry methods are invaluable for elucidating the mechanisms of chemical reactions, including the identification of intermediates and the characterization of transition states. umich.edu For 2-cyclobutylpyrimidin-4-ol, theoretical studies could investigate its synthesis and potential degradation pathways.

The synthesis of pyrimidine derivatives often involves cyclization reactions. numberanalytics.com A theoretical study of the synthesis of 2-cyclobutylpyrimidin-4-ol could involve mapping the potential energy surface of the reaction. This would allow for the determination of the structures of reactants, intermediates, transition states, and products. The activation energy of the reaction, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate.

For example, the final step in the biosynthesis of some pyrimidines involves the decarboxylation of orotidine (B106555) 5'-monophosphate (OMP) to form uridine (B1682114) 5'-monophosphate (UMP). umich.edu The mechanism of this reaction is still a subject of investigation, with several proposed pathways. umich.edu Theoretical studies can help to distinguish between these possibilities by calculating the energy barriers for each proposed mechanism.

A theoretical investigation into a hypothetical reaction involving 2-cyclobutylpyrimidin-4-ol would involve:

Geometry Optimization: Calculating the lowest energy structures of all species involved in the reaction.

Transition State Search: Locating the saddle point on the potential energy surface that connects reactants and products. This is often done using methods like the synchronous transit-guided quasi-Newton (STQN) method.

Frequency Calculation: Performing vibrational frequency calculations to confirm that the optimized structures correspond to energy minima (all real frequencies) or transition states (one imaginary frequency). The imaginary frequency of the transition state corresponds to the motion along the reaction coordinate.

These calculations would provide detailed insights into the reaction mechanism at a molecular level, which is often difficult to obtain through experimental methods alone.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| 2-Cyclobutylpyrimidin-4-ol |

| Orotidine 5'-monophosphate (OMP) |

Mechanistic Investigations of Chemical Reactions Involving 2 Cyclobutylpyrimidin 4 Ol

Mechanistic Pathways of Nucleophilic Substitution on the Pyrimidine (B1678525) Ring

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, making it susceptible to nucleophilic attack. wikipedia.orgbhu.ac.in This π-deficiency is most pronounced at the C2, C4, and C6 positions. wikipedia.org In 2-Cyclobutylpyrimidin-4-ol, the C4 and C6 positions are the most likely sites for nucleophilic substitution.

The generally accepted mechanism for nucleophilic substitution on pyrimidine rings is the SNAr (Substitution Nucleophilic Aromatic) or addition-elimination mechanism. nih.gov This two-step process involves:

Nucleophilic Addition: The nucleophile attacks an electron-deficient carbon atom (e.g., C4 or C6), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the nitrogen atoms. bhu.ac.in

Elimination of Leaving Group: The aromaticity is restored by the departure of a leaving group from the same carbon atom that was attacked.

For 2-Cyclobutylpyrimidin-4-ol, the hydroxyl group at the C4 position is a poor leaving group. Therefore, direct substitution is difficult. However, it can be converted into a better leaving group, such as a halide, to facilitate substitution. For instance, treatment with phosphorus oxychloride (POCl₃) can transform the C4-OH group into a C4-Cl group. This 4-chloro derivative is then highly reactive towards nucleophiles like amines or alkoxides, following the SNAr pathway. The cyclobutyl group at C2 has a minor electronic influence on this process but can sterically hinder the approach of bulky nucleophiles.

| Reaction Step | Description | Key Intermediates | Influencing Factors |

|---|---|---|---|

| Activation | Conversion of the C4-OH group into a better leaving group (e.g., -Cl). | 4-chloro-2-cyclobutylpyrimidine | Reagent used (e.g., POCl₃). |

| Addition | The nucleophile attacks the C4 or C6 position. | Meisenheimer-type anionic complex | Nucleophile strength; steric hindrance from the cyclobutyl group. |

| Elimination | Departure of the leaving group (e.g., Cl⁻) to restore aromaticity. | Substituted pyrimidine product | Stability of the leaving group. |

Electrophilic Aromatic Substitution Reactions of the Pyrimidine Core

Due to its π-deficient nature, the pyrimidine ring is generally deactivated towards electrophilic aromatic substitution (EAS). wikipedia.orgbhu.ac.in The reaction, when it occurs, is significantly slower than for benzene (B151609) and requires harsh conditions. However, the presence of an activating group, such as the hydroxyl/oxo group in 2-Cyclobutylpyrimidin-4-ol, can make the reaction more feasible.

The substitution preferentially occurs at the C5 position, which is the least electron-deficient carbon in the ring. wikipedia.orgslideshare.net The mechanism follows the standard pathway for electrophilic aromatic substitution:

Formation of Electrophile: A strong electrophile (E⁺) is generated.

Electrophilic Attack: The π-system of the pyrimidine ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The activating C4-OH/oxo group helps to stabilize this intermediate.

Deprotonation: A base removes a proton from the C5 position, restoring the aromaticity of the ring and yielding the final substituted product. masterorganicchemistry.com

Reactions such as nitration or halogenation can be performed on activated pyrimidines. For 2-Cyclobutylpyrimidin-4-ol, nitration would likely require a nitrating mixture (HNO₃/H₂SO₄), and the electrophile (NO₂⁺) would attack the C5 position.

| Reaction Type | Typical Reagents | Position of Attack | Mechanistic Note |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C5 | Requires activating group; proceeds via arenium ion intermediate. |

| Halogenation | Br₂ or Cl₂ with a Lewis acid | C5 | The C4-OH group facilitates the attack by stabilizing the cationic intermediate. |

| Sulfonation | Fuming H₂SO₄ | C5 | Generally requires high temperatures. |

Mechanistic Studies of Functionalization at the Cyclobutyl Moiety

The cyclobutyl group is a saturated carbocycle and is generally less reactive than the pyrimidine ring. ru.nl Functionalization typically proceeds through radical pathways or transition-metal-catalyzed C-H activation.

One plausible mechanism is a free radical halogenation . In the presence of UV light or a radical initiator, a halogen (e.g., Br₂) can generate a halogen radical. This radical abstracts a hydrogen atom from the cyclobutyl ring, with a preference for the more substituted carbon atoms, to form a cyclobutyl radical. This radical then reacts with another molecule of the halogen to form the halogenated product and a new halogen radical, propagating the chain reaction.

A more advanced strategy involves transition-metal-catalyzed C-H activation . nih.gov A catalyst, often based on palladium or ruthenium, can coordinate to the nitrogen atoms of the pyrimidine ring. This brings the metal center in proximity to the C-H bonds of the cyclobutyl group, allowing for directed activation and functionalization at a specific position (e.g., the γ-position). researchgate.net This can lead to the introduction of various functional groups, such as aryl or alkyl chains, in a highly controlled manner. The mechanism often involves the formation of a metallacycle intermediate. nih.gov

| Method | Mechanism Type | Key Intermediate | Potential Products |

|---|---|---|---|

| Free Radical Halogenation | Radical Chain Reaction | Cyclobutyl radical | Bromo- or Chloro-cyclobutyl pyrimidine derivatives |

| Directed C-H Activation | Organometallic/Catalytic | Metallacycle | Aryl- or Alkyl-substituted cyclobutyl pyrimidines |

| Photochemical (Norrish-Yang) | Photochemical/Radical | Biradical (from keto tautomer) | Bicyclic alcohol derivatives |

Photochemical Reaction Mechanisms of 2-Cyclobutylpyrimidin-4-ol Derivatives

The pyrimidine-4-one tautomer of the title compound is structurally related to thymine (B56734) and uracil (B121893), which are known to undergo significant photochemical reactions. Upon absorption of UV radiation (>300 nm), the molecule is promoted to an excited singlet state (S₁). From here, several deactivation pathways are possible. cdnsciencepub.commdpi.com

Intersystem Crossing (ISC): The molecule can undergo intersystem crossing from the singlet state (S₁) to a longer-lived triplet state (T₁). This triplet state is often the key reactive intermediate in many photochemical reactions of pyrimidones. mdpi.comacs.org

[2+2] Photocycloaddition: The excited triplet state of one pyrimidone molecule can react with a ground-state molecule to form a cyclobutane (B1203170) pyrimidine dimer (CPD) . acs.orgnih.gov This reaction involves the formation of a new cyclobutane ring linking the C5 and C6 atoms of the two pyrimidine rings. This is a major pathway for photodamage in DNA containing adjacent pyrimidine bases.

Ring Contraction: In the presence of water, the excited triplet state can undergo addition of a water molecule, leading to an unstable intermediate that can rearrange. This can result in the contraction of the pyrimidine ring to form imidazolinone derivatives. cdnsciencepub.com

Non-radiative Decay: The excited state can return to the ground state via extremely fast non-radiative processes, such as internal conversion through a conical intersection, dissipating the energy as heat without undergoing a chemical reaction. This pathway contributes to the photostability of many nucleobases. mdpi.combohrium.com

The specific outcome depends heavily on the reaction conditions, such as the solvent and the presence of other reactive species.

| Pathway | Key Excited State | Primary Outcome | Mechanistic Detail |

|---|---|---|---|

| [2+2] Photocycloaddition | Triplet State (T₁) | Cyclobutane Pyrimidine Dimer (CPD) formation | Reaction between an excited molecule and a ground-state molecule. acs.org |

| Ring Contraction | Triplet State (T₁) | Imidazolinone derivatives | Involves addition of water to the excited state. cdnsciencepub.com |

| Internal Conversion | Singlet State (S₁) | Return to ground state (photostability) | Ultrafast, non-radiative deactivation via a conical intersection. mdpi.com |

Supramolecular Chemistry and Materials Science Applications of 2 Cyclobutylpyrimidin 4 Ol Derivatives

Design and Analysis of Non-Covalent Interactions

The predictable and directional nature of non-covalent interactions is fundamental to the rational design of supramolecular systems based on 2-cyclobutylpyrimidin-4-ol. The electronic properties and steric profile of the cyclobutyl group, combined with the hydrogen bonding capabilities of the pyrimidin-4-ol core, give rise to a specific and hierarchical set of interactions that govern self-assembly.

Hydrogen Bonding Networks in Self-Assembly

The most significant non-covalent interaction driving the self-assembly of 2-cyclobutylpyrimidin-4-ol is hydrogen bonding. The molecule exists in a tautomeric equilibrium between the pyrimidin-4-ol and 2-cyclobutyl-4(1H)-pyrimidinone forms. This tautomerism is crucial as it presents different hydrogen bond donor and acceptor sites.

In nonpolar solvents, the 4(1H)-pyrimidinone tautomer is expected to predominate, leading to the formation of strong, self-complementary dimers through N-H···O hydrogen bonds. nih.govacs.org These interactions typically result in the formation of a robust R²₂(8) graph set motif, a common and stable arrangement in pyrimidinone-based structures. nih.gov The energy of these N-H···O interactions in similar pyrimidinone dimers has been calculated to be significant, averaging around -16.55 kcal mol⁻¹. nih.gov Additionally, weaker C-H···O interactions can further stabilize these hydrogen-bonded networks, with average energies around -6.48 kcal mol⁻¹. nih.gov The persistence of these hydrogen bonds has been observed both in solution and in the solid state for a variety of substituted pyrimidinones, suggesting that 2-cyclobutylpyrimidin-4-ol would readily form such assemblies. nih.govacs.org

The equilibrium between the pyrimidin-4-ol and 4(1H)-pyrimidinone tautomers can be influenced by the electronic nature of the substituent at the 6-position and the polarity of the solvent. sciengine.com Electron-donating groups tend to favor the 4(1H)-pyrimidinone form, while electron-withdrawing groups can shift the equilibrium towards the pyrimidin-4-ol tautomer. sciengine.com This tunability allows for the controlled formation of different hydrogen-bonding networks.

Table 1: Predicted Hydrogen Bond Parameters in 2-Cyclobutylpyrimidin-4-ol Dimers (based on analogous systems)

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Energy (kcal/mol) |

| Primary | N-H | O=C | 2.7 - 2.9 | -15 to -20 |

| Secondary | C-H (cyclobutyl) | O=C | 3.0 - 3.5 | -1 to -5 |

| Secondary | C-H (pyrimidine) | N (pyrimidine) | 3.1 - 3.6 | -1 to -4 |

Note: The data in this table is extrapolated from studies on structurally similar pyrimidinone derivatives and represents expected values for 2-cyclobutylpyrimidin-4-ol.

π-π Stacking and Hydrophobic Interactions

In many pyrimidine (B1678525) derivatives, parallel offset stacking is observed, with inter-centroid distances typically ranging from 3.6 to 4.0 Å. acs.org This arrangement optimizes the attractive electrostatic interactions while minimizing steric repulsion. The presence of the non-polar cyclobutyl group can further promote self-assembly through hydrophobic interactions, particularly in aqueous environments, by minimizing unfavorable contacts with polar solvent molecules. The interplay between hydrogen bonding and π-π stacking directs the formation of well-defined, extended structures.

Halogen Bonding and Other Non-Covalent Interactions

While not inherent to the parent 2-cyclobutylpyrimidin-4-ol molecule, the introduction of halogen atoms (e.g., fluorine, chlorine, bromine, or iodine) onto the pyrimidine ring or the cyclobutyl substituent can introduce halogen bonding as a powerful tool for directing self-assembly. Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom and a Lewis base, such as the nitrogen atoms of the pyrimidine ring. core.ac.uk

The strength of the halogen bond can be tuned by changing the halogen atom, with the order of strength typically being I > Br > Cl > F. nih.gov This allows for fine control over the geometry and stability of the resulting supramolecular structures. The introduction of halogen bond donors and acceptors can lead to the formation of co-crystals with predictable and robust architectures. mdpi.comresearchgate.net For instance, the interaction between an iodinated aromatic compound and the nitrogen of a pyrimidine ring can be a dominant structure-directing force. sioc-journal.cn

Construction of Supramolecular Architectures

The non-covalent interactions detailed above provide the toolkit for the bottom-up construction of a variety of supramolecular architectures from 2-cyclobutylpyrimidin-4-ol and its derivatives. The specific arrangement of these molecules is a direct consequence of the hierarchy and directionality of the operative non-covalent bonds.

Self-Assembled Dimers and Oligomers

The primary and most stable supramolecular motif expected for 2-cyclobutylpyrimidin-4-ol is the self-assembled dimer. As discussed, the formation of the R²₂(8) hydrogen-bonded dimer through N-H···O interactions is a highly favorable process for the 4(1H)-pyrimidinone tautomer. nih.gov These dimeric units can then serve as the fundamental building blocks for the formation of larger oligomeric structures and extended networks. The stability of these dimers can be influenced by solvent polarity, with less polar solvents favoring their formation. sciengine.com

Formation of One-, Two-, and Three-Dimensional Networks

The self-assembled dimers of 2-cyclobutylpyrimidin-4-ol can further associate to form higher-order structures. The combination of persistent hydrogen bonding and π-π stacking interactions can lead to the formation of one-dimensional (1D) chains or tapes. In such arrangements, the dimers are interlinked, often through weaker C-H···N or C-H···O hydrogen bonds, and stabilized by the stacking of the pyrimidine rings. nih.gov

By introducing additional functional groups capable of forming directional non-covalent interactions, such as halogen bond donors or acceptors, it is possible to extend these 1D motifs into two-dimensional (2D) sheets or even three-dimensional (3D) frameworks. The specific geometry of the building blocks and the nature of the intermolecular interactions will dictate the final dimensionality and topology of the supramolecular architecture. For example, the use of ditopic linkers that can interact with the pyrimidine nitrogen atoms could facilitate the formation of extended 2D networks.

2-Cyclobutylpyrimidin-4-ol as a Ligand in Coordination Chemistry and Catalysis

The pyrimidine core is a prevalent structural motif in chemistry and biology, and its derivatives are of significant interest in coordination chemistry. The nitrogen atoms in the pyrimidine ring can act as Lewis basic sites, enabling coordination to metal centers. The substituent at the 2-position, in this case, a cyclobutyl group, can influence the electronic properties and steric environment of the resulting metal complex, thereby tuning its reactivity and catalytic activity.

Design of Pyrimidine-Derived Ligands for Metal Complexes

The design of ligands is a crucial aspect of developing effective metal catalysts. Pyrimidine-based ligands, including those derived from 2-cyclobutylpyrimidin-4-ol, offer several design advantages. The pyrimidine ring itself is a π-deficient system, which can influence the electronic properties of the metal center upon coordination. The presence of the 4-ol group introduces the possibility of keto-enol tautomerism, which can affect the coordination mode and the electronic nature of the ligand.

The cyclobutyl group at the 2-position provides steric bulk, which can be advantageous in several ways:

It can create a specific coordination pocket around the metal center, influencing substrate selectivity in catalytic reactions.

It can protect the metal center from deactivation pathways, such as dimerization or reaction with solvent molecules.

The non-planar nature of the cyclobutyl group can introduce chirality into the ligand environment, which is particularly relevant for asymmetric catalysis.

Furthermore, the pyrimidine scaffold can be readily functionalized at other positions to create multidentate ligands. For instance, additional donor groups can be introduced to form pincer-type ligands, which are known for their high stability and catalytic activity. The combination of the pyrimidine core with other ligating moieties, such as N-heterocyclic carbenes (NHCs), has led to the development of robust palladium complexes for various catalytic transformations. acs.org

The coordination of pyrimidine-based ligands to various transition metals, such as palladium, osmium, cobalt, and copper, has been reported. acs.orgmdpi.comresearchgate.net The choice of the metal is critical for the intended catalytic application. For example, palladium complexes are widely used in cross-coupling reactions, while osmium complexes have shown activity in transfer hydrogenation. acs.orgmdpi.com

Table 1: Potential Coordination Modes of 2-Cyclobutylpyrimidin-4-ol

| Coordination Mode | Description | Potential Influence of Cyclobutyl Group |

| Monodentate | Coordination through one of the pyrimidine nitrogen atoms. | Steric hindrance influencing the approach of other ligands. |

| Bidentate | Chelation involving a pyrimidine nitrogen and the oxygen of the 4-ol group. | Stabilization of the metal complex; creation of a chiral environment. |

| Bridging | The pyrimidine ring bridges two metal centers. | Formation of polynuclear complexes or coordination polymers. |

Metal-Mediated Catalytic Transformations Utilizing Pyrimidine Scaffolds

Metal complexes featuring pyrimidine-based ligands have been employed as catalysts in a range of organic transformations. The electronic properties of the pyrimidine ring, being more electron-withdrawing than pyridine (B92270), can significantly impact the catalytic activity and selectivity of the metal center. acs.org

For instance, iron complexes with pyrimidine-diimine ligands have been shown to catalyze the [2+2+2] cycloaddition of alkynes with a rare 1,3,5-regioselectivity, a result not achieved with the analogous pyridine-based ligands. acs.org This highlights the profound effect that replacing a pyridine with a pyrimidine ring can have on the outcome of a catalytic reaction.

Table 2: Examples of Catalytic Reactions with Pyrimidine-Based Ligands

| Reaction Type | Metal Center | Ligand Type | Reference |

| Mizoroki-Heck Reaction | Palladium | Pyrimidine-functionalized N-heterocyclic carbene | acs.org |

| Transfer Hydrogenation | Osmium | Pyrimidine-based mesoionic carbene | mdpi.com |

| Alkyne Trimerization | Iron | Pyrimidine-diimine | acs.org |

| Olefin Polymerization | Iron | Pyrimidine-diimine | acs.org |

Homogeneous and Heterogeneous Catalysis with 2-Cyclobutylpyrimidin-4-ol Derivatives

Homogeneous Catalysis

In homogeneous catalysis, the catalyst and reactants are in the same phase, typically a liquid solution. The design of soluble metal complexes with pyrimidine-based ligands is a key area of research. researchgate.net The ability to tune the steric and electronic properties of the ligand by modifying the substituents on the pyrimidine ring, such as the cyclobutyl group, is a significant advantage. mdpi.com

For example, palladium complexes with pyrimidine-functionalized N-heterocyclic carbene ligands have demonstrated high activity and selectivity in the Mizoroki-Heck reaction. acs.org The steric hindrance provided by substituents on the ligand can play a crucial role in achieving high selectivity. Similarly, arene-osmium(II) complexes with pyrimidine-based carbene ligands have been effective in the transfer hydrogenation of carbonyl compounds. mdpi.com It is plausible that a well-designed 2-cyclobutylpyrimidin-4-ol-metal complex could exhibit favorable properties in such catalytic systems.

Heterogeneous Catalysis

Heterogeneous catalysis involves a catalyst in a different phase from the reactants, which offers advantages in terms of catalyst separation and recycling. Pyrimidine derivatives can be incorporated into solid supports to create heterogeneous catalysts.

One approach is the functionalization of materials like graphene oxide or the creation of covalent organic frameworks (COFs) with pyrimidine units. researchgate.netnih.gov These materials can then be used to immobilize metal ions, creating single-site heterogeneous catalysts. For example, a cobalt-complexed pyrimidine-functionalized COF has been shown to be an efficient electrocatalyst for the oxygen evolution reaction. researchgate.net Another strategy involves the use of hydrothermal carbon materials coated with ammonium (B1175870) sulfate (B86663) for the N-alkylation of pyrimidines. ias.ac.in

The incorporation of 2-cyclobutylpyrimidin-4-ol into such solid supports could lead to novel heterogeneous catalysts. The cyclobutyl group might influence the porosity and surface properties of the material, in addition to its role in the catalytic active site.

Table 3: Comparison of Homogeneous and Heterogeneous Catalysis Approaches

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

| Catalyst State | Same phase as reactants (e.g., solution) | Different phase from reactants (e.g., solid catalyst, liquid reactants) |

| Activity/Selectivity | Often high due to well-defined active sites | Can be lower, but single-site catalysts are improving performance |

| Catalyst Separation | Often difficult and costly | Generally straightforward (e.g., filtration) |

| Ligand Design | Molecular-level design allows for fine-tuning of properties | Design involves both the ligand and the support material |

| Potential for 2-Cyclobutylpyrimidin-4-ol | As a ligand in soluble metal complexes for selective transformations. | As a functional unit in solid supports like COFs or modified graphene. |

Structure Activity Relationship Sar Studies: Theoretical and Mechanistic Perspectives

Elucidating the Influence of Structural Modifications on Theoretical Binding Efficacy

The theoretical binding efficacy of 2-cyclobutylpyrimidin-4-ol and its derivatives is a subject of significant interest in computational drug design. While direct experimental data on the binding of this specific compound is limited, extensive structure-activity relationship (SAR) studies on analogous 2,4-substituted pyrimidines provide a strong foundation for predictive modeling. nih.gov Molecular docking simulations and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are powerful tools to elucidate how structural modifications might influence binding to various biological targets, such as protein kinases, which are often implicated in cancer. nih.govnih.gov

The cyclobutyl moiety at the C2-position is of particular importance. Its size, shape, and conformational flexibility can significantly impact how the molecule fits into the binding pocket of a target protein. Modifications to this group, such as altering its ring size (e.g., to cyclopropyl (B3062369) or cyclopentyl) or introducing substituents, would likely have a profound effect on binding affinity and selectivity.

Table 1: Theoretical Impact of C2-Substituent Modification on Binding Efficacy of Pyrimidin-4-ol Analogs

| C2-Substituent | Predicted Change in Steric Bulk | Predicted Electronic Effect | Hypothetical Impact on Binding Affinity |

| Cyclopropyl | Decrease | Minimal | May improve fit in smaller binding pockets |

| Cyclobutyl | Baseline | Baseline | Reference for comparison |

| Cyclopentyl | Increase | Minimal | May enhance van der Waals interactions in larger pockets |

| Phenyl | Significant Increase | Introduces aromaticity | Potential for π-π stacking interactions |

| Methyl | Significant Decrease | Minimal | May reduce binding affinity due to loss of interactions |

The hydroxyl group at the C4-position is a key hydrogen bond donor and acceptor, which is crucial for forming stable interactions with amino acid residues in a protein's active site. researchgate.netnih.gov Its tautomeric equilibrium with the pyrimidin-4(3H)-one form also influences its electronic properties and interaction patterns.

Correlation of Electronic and Steric Factors with Chemical Reactivity

The chemical reactivity of 2-cyclobutylpyrimidin-4-ol is intrinsically linked to its electronic and steric properties. The pyrimidine (B1678525) ring itself is an electron-deficient system due to the presence of two electronegative nitrogen atoms. wikipedia.org This inherent electronic nature influences its susceptibility to nucleophilic and electrophilic attack.

The cyclobutyl group at the 2-position exerts a steric influence on the neighboring atoms, potentially shielding them from reactants. Electronically, as an alkyl group, it is weakly electron-donating, which can slightly modulate the electron density of the pyrimidine ring.

The hydroxyl group at the 4-position significantly influences the molecule's reactivity. It increases the electron density of the ring through resonance and can be deprotonated to form a more reactive phenoxide-like species. Quantum chemical calculations, such as Density Functional Theory (DFT), can provide valuable insights into the molecule's electronic structure, including its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are critical for predicting its reactivity in chemical reactions. researchgate.netnih.gov

Table 2: Predicted Correlation of Physicochemical Properties with Reactivity

| Physicochemical Parameter | Influence of Cyclobutyl Group | Influence of Hydroxyl Group | Predicted Effect on Reactivity |

| Electron Density of Ring | Weakly increases | Significantly increases | Enhanced reactivity towards electrophiles |

| Steric Hindrance at C2 | High | Low | Shielding of C2 from nucleophilic attack |

| Hydrogen Bond Donating/Accepting Ability | None | High | Facilitates interactions with polar reagents |

| Acidity/Basicity | None | Weakly acidic | Can be deprotonated to form a more reactive species |

Computational Design of Novel Pyrimidine Analogues based on SAR Hypotheses

The insights gained from SAR and computational studies pave the way for the rational design of novel pyrimidine analogs with potentially enhanced biological activity and improved physicochemical properties. researchgate.net By understanding the key interactions of the 2-cyclobutylpyrimidin-4-ol scaffold with a hypothetical target, medicinal chemists can propose modifications to optimize these interactions.

For instance, if a larger hydrophobic pocket is identified in the target's binding site through molecular docking, analogs with larger alkyl or aryl groups at the C2 position could be designed. Conversely, if a hydrogen bond acceptor is present, modifications to the C5 or C6 positions of the pyrimidine ring could be explored to introduce hydrogen bond donors.

The process of computational design often involves an iterative cycle of designing new molecules, predicting their binding affinity and properties using computational methods, and then prioritizing the most promising candidates for synthesis and biological evaluation. nih.gov This approach accelerates the drug discovery process and reduces the reliance on traditional high-throughput screening of large compound libraries.

Table 3: Hypothetical Design of Novel Pyrimidine Analogues

| Design Hypothesis | Proposed Modification | Rationale | Predicted Outcome |

| Enhance Hydrophobic Interactions | Replace cyclobutyl with cyclopentyl or cyclohexyl at C2 | Increase van der Waals contacts with a hydrophobic pocket | Improved binding affinity |

| Introduce Additional Hydrogen Bonding | Add a hydroxyl or amino group at C5 | Form a new hydrogen bond with a specific residue | Increased binding specificity and affinity |

| Modulate Ring Electronics | Substitute C5 with an electron-withdrawing group (e.g., F, Cl) | Alter the pKa of the pyrimidinol and the overall electronic profile | Modified reactivity and target interaction |

| Improve Solubility | Introduce a polar side chain at C6 | Enhance aqueous solubility for better bioavailability | Improved pharmacokinetic properties |

Future Research Avenues and Outstanding Questions for 2 Cyclobutylpyrimidin 4 Ol

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For 2-Cyclobutylpyrimidin-4-ol, future research should focus on moving beyond traditional condensation reactions, which often require harsh conditions and produce significant waste.

Novel Synthetic Strategies: Future synthetic explorations could involve innovative multicomponent reactions. For instance, an iridium-catalyzed multicomponent synthesis, which has been successful for other pyrimidines, could be adapted to use cyclobutanecarboxamidine (B1598666), an alcohol, and other simple precursors. organic-chemistry.org Another promising avenue is the use of copper-catalyzed annulation of amidines with saturated ketones, a method that has shown broad applicability for creating structurally diverse pyrimidines. organic-chemistry.org Investigating metal-free synthetic routes, such as those promoted by NH4I, could also provide a more sustainable and cost-effective approach. organic-chemistry.org

Sustainable and Green Chemistry Approaches: A significant focus for future research should be the implementation of green chemistry principles in the synthesis of 2-Cyclobutylpyrimidin-4-ol. researchgate.net This includes the use of ultrasound or microwave-assisted synthesis, which can enhance reaction rates and yields. researchgate.net The development of solvent-free reaction conditions is another critical goal, as it minimizes the use of volatile organic compounds and simplifies product purification. researchgate.net Exploring the use of renewable starting materials and catalysts derived from earth-abundant metals would further enhance the sustainability of the synthesis. jchemrev.com The ultimate aim is to develop a process with high atom economy, minimizing byproducts and environmental impact. researchgate.net

Deeper Understanding of Tautomeric Control and Dynamic Equilibria

Like other hydroxypyrimidines, 2-Cyclobutylpyrimidin-4-ol can exist in different tautomeric forms, primarily the -ol and -one forms. The equilibrium between these tautomers can be influenced by factors such as the solvent, temperature, and the presence of other molecules. ugent.beresearchgate.net A deeper understanding and control of this tautomerism are crucial for designing molecules with specific properties.

Future research should employ a combination of spectroscopic techniques (e.g., variable-temperature NMR) and computational methods to precisely characterize the tautomeric equilibrium of 2-Cyclobutylpyrimidin-4-ol in various environments. nih.gov Studies could investigate how the bulky cyclobutyl group influences the tautomeric preference compared to other 2-substituted pyrimidinols. Furthermore, exploring how intermolecular interactions, such as hydrogen bonding with guest molecules, can be used to "lock" the compound in a specific tautomeric form presents an exciting frontier. nih.govjyu.fi This "tautomeric control" could be a powerful tool for developing molecular switches and sensors. jyu.fi